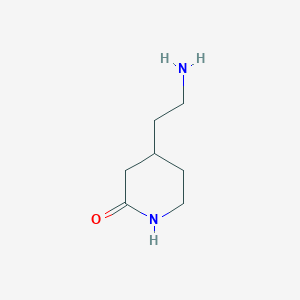

4-(2-Aminoethyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-(2-aminoethyl)piperidin-2-one |

InChI |

InChI=1S/C7H14N2O/c8-3-1-6-2-4-9-7(10)5-6/h6H,1-5,8H2,(H,9,10) |

InChI Key |

GMUOKLWAXDEZGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)CC1CCN |

Origin of Product |

United States |

Contextualization Within Nitrogen Containing Heterocycles and Lactam Derivatives

Nitrogen-containing heterocycles are fundamental components of a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence in biologically active compounds underscores their importance in medicinal chemistry. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prominent feature in numerous approved drugs, valued for its conformational flexibility and ability to engage in specific interactions with biological targets. lifechemicals.com

Within this class, lactams—cyclic amides—are of particular interest. The piperidin-2-one structure is a δ-lactam, a six-membered ring containing an amide bond. This structural motif is present in various biologically active molecules and serves as a crucial intermediate in the synthesis of more complex piperidines. dtic.mil The presence of the lactam functionality imparts specific chemical properties, including the potential for hydrogen bonding and a degree of rigidity, which can be advantageous in designing molecules with defined three-dimensional shapes.

Significance of Piperidin 2 One Scaffolds in Synthetic Design

The piperidin-2-one scaffold serves as a valuable and versatile platform in synthetic organic chemistry. Its structure allows for functionalization at multiple positions, enabling the creation of diverse molecular architectures. The synthesis of piperidin-2-ones, often referred to as δ-valerolactams, can be achieved through various methods, including the reductive cyclization of γ-carboalkoxynitriles or δ-aminoamides. dtic.mil

The true synthetic utility of the piperidin-2-one core lies in its role as a precursor to a wide range of substituted piperidines. The lactam can be reduced to the corresponding piperidine (B6355638), providing access to compounds with different substitution patterns. dtic.mil This strategic approach is frequently employed in the development of new therapeutic agents. For instance, the piperidine substructure is a key component in over one hundred commercially available drugs with a broad spectrum of activities, including anesthetic, antibacterial, and antipsychotic agents. lifechemicals.com The ability to readily access and modify the piperidin-2-one scaffold makes it an attractive starting point for the exploration of new chemical space in drug discovery.

Role of Aminoethyl Side Chains in Chemical Functionality and Derivative Development

Strategies for Piperidin-2-one Ring Formation

The construction of the core piperidin-2-one ring system is a critical step in the synthesis of this compound. Various synthetic strategies have been developed, which can be broadly categorized into intramolecular cyclization approaches and the modification of pre-existing cyclic systems.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a powerful tool for the formation of cyclic structures, including the piperidin-2-one ring. These methods typically involve the formation of a new bond within a single molecule to close the ring.

The Dieckmann condensation is a base-catalyzed intramolecular condensation of a diester to form a β-keto ester. organic-chemistry.orgchemistrysteps.comorganicchemistrytutor.com This reaction is particularly useful for forming five- and six-membered rings. libretexts.org In the context of piperidin-2-one synthesis, a suitable amino-diester can undergo Dieckmann cyclization to yield a 3-carboalkoxy-4-piperidone intermediate. researchgate.net This β-keto ester can then be further manipulated to introduce the desired substituents. The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by intramolecular nucleophilic attack on the other ester carbonyl. libretexts.org Subsequent elimination of an alkoxide yields the cyclic β-keto ester. libretexts.org Careful control of reaction conditions is crucial to prevent side reactions like the retro-Dieckmann reaction. researchgate.net

| Reaction | Description | Key Intermediates | References |

| Dieckmann Condensation | Base-catalyzed intramolecular condensation of a diester. | β-keto ester | organic-chemistry.orgchemistrysteps.comorganicchemistrytutor.comlibretexts.orgresearchgate.net |

Radical cyclization reactions offer an alternative and often highly selective method for ring formation. wikipedia.org These reactions proceed through radical intermediates and typically involve three main steps: radical generation, cyclization, and quenching of the cyclized radical. wikipedia.org For the synthesis of piperidin-2-ones, a suitably functionalized acyclic precursor containing a radical precursor (e.g., a halide) and a radical acceptor (e.g., an alkene or alkyne) can be employed. organic-chemistry.orgnih.govnih.gov The 6-exo cyclization of these radicals is a common pathway to form the six-membered piperidine (B6355638) ring. nih.gov The choice of radical initiator and reaction conditions can significantly influence the diastereoselectivity of the cyclization. organic-chemistry.orgnih.gov For instance, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical mediator has been shown to enhance the diastereoselectivity in the synthesis of 2,4-disubstituted piperidines compared to tributyltin hydride (TBTH). organic-chemistry.orgnih.gov

| Reagent | Effect on Diastereoselectivity | Reference |

| Tris(trimethylsilyl)silane (TTMSS) | Enhanced diastereoselectivity | organic-chemistry.orgnih.gov |

| Tributyltin hydride (TBTH) | Lower diastereoselectivity | organic-chemistry.orgnih.gov |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated rings, including those found in piperidine derivatives. organic-chemistry.orgwikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, leading to the formation of a cycloalkene and a volatile byproduct, typically ethylene (B1197577). wikipedia.org The development of well-defined ruthenium catalysts, such as the Grubbs catalysts, has greatly expanded the scope and functional group tolerance of RCM. organic-chemistry.org In the context of synthesizing piperidin-2-one precursors, a diene substrate containing the necessary nitrogen and carbonyl functionalities can be subjected to RCM to form an unsaturated lactam. thieme-connect.de This unsaturated ring can then be hydrogenated to afford the saturated piperidin-2-one. The efficiency of RCM is often high, and it can be used to construct a variety of ring sizes. wikipedia.orgthieme-connect.de

| Catalyst Type | Reaction | Key Features | References |

| Grubbs Catalysts (Ruthenium-based) | Ring-Closing Metathesis (RCM) | High functional group tolerance, formation of cyclic alkenes. | organic-chemistry.orgthieme-connect.denih.govyoutube.com |

Modification of Pre-existing Cyclic Systems

An alternative to building the piperidin-2-one ring from acyclic precursors is to start with a pre-existing cyclic system and modify it to introduce the desired functionality.

Commercially available or readily synthesized substituted piperidinones serve as versatile starting materials. nih.govd-nb.infodtic.milgoogleapis.com For the synthesis of this compound, a key transformation is the introduction of the 2-aminoethyl group at the 4-position of the piperidinone ring. This can be achieved through various synthetic manipulations. For instance, a Wittig reaction on a 4-oxopiperidine derivative can introduce a two-carbon chain with a terminal ester group. nih.govd-nb.inforesearchgate.net This ester can then be reduced and converted to an amino group. Alternatively, aza-Michael additions or alkylations of N-substituted piperidin-4-ones can be employed to introduce a two-carbon nitrile or other functional group that can be subsequently transformed into the aminoethyl side chain. researchgate.net The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is often necessary to control the reactivity of the piperidine nitrogen and the amino group during these transformations. chemimpex.com

Ring-Opening Reactions of Precursors to Form Piperidin-2-one Structures

The construction of the piperidin-2-one core can be achieved through various ring-opening strategies of suitable precursors. These methods offer a powerful alternative to traditional cyclization approaches.

One notable approach involves the oxidative ring opening of N-substituted piperidines. For instance, the exposure of certain piperidine derivatives to visible light in the presence of a photosensitizer like Methylene (B1212753) Blue and a nucleophile such as water can lead to the cleavage of the piperidine ring, forming corresponding aldehydes. researchgate.net This method highlights the potential of photochemistry in heterocyclic transformations.

Another strategy utilizes the reaction of N-alkyl pyrrolidines with chloroformates, which can lead to ring-opened products. researchgate.net While this example pertains to pyrrolidines, the underlying principles of nucleophilic attack on an activated nitrogen and subsequent ring cleavage can be conceptually extended to piperidine systems. Computational studies have shown that the reaction pathway, whether it be ring-opening or dealkylation, is dependent on the nature of the substituent on the nitrogen atom. researchgate.net

Furthermore, the reductive ring-opening of cyclopropanated piperidine precursors presents a sophisticated method for introducing functionality. For example, 3-substituted piperidine analogs have been prepared through the cyclopropanation of N-Boc-tetrahydropyridine followed by a reductive, regio- and stereoselective ring-opening of the resulting cyclopropane. nsf.govresearchgate.netnih.gov This strategy allows for precise control over the introduction of substituents at specific positions of the piperidine ring. A stepwise [3+3] annulation strategy coupled with a piperidine 2,3-cyclopropanation–ring opening reaction has also been employed in the enantiospecific synthesis of related alkaloids. rsc.org

Stereoselective Introduction of the 2-Aminoethyl Moiety at Position 4

Achieving the desired stereochemistry at the C4 position is a critical aspect of synthesizing biologically active molecules. Both asymmetric and diastereoselective methods are employed to control the configuration of the 2-aminoethyl group.

Asymmetric Synthesis Approaches for Chiral Centers

Asymmetric synthesis is paramount for obtaining enantiomerically pure compounds. youtube.com One powerful technique involves the use of chiral auxiliaries or catalysts to induce stereoselectivity. For instance, chiral Ni(II) complexes of Schiff bases have been utilized in the asymmetric synthesis of novel amino acids. nih.gov This method, which can involve alkylation of a glycine-derived Schiff base complex, allows for the creation of new stereocenters with high enantiomeric excess. nih.gov While not directly applied to this compound in the reviewed literature, this principle of using chiral templates is a cornerstone of asymmetric synthesis and is applicable to the introduction of the chiral center at the 4-position.

Diastereoselective Control in Functionalization Reactions

Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters. The goal is to control the formation of a new stereocenter in relation to the existing ones.

A highly diastereoselective photoredox-catalyzed α-amino C–H arylation of densely functionalized piperidines has been reported. nih.govchemrxiv.org This method, followed by an epimerization at the α-position, leads to the most stable stereoisomer with high diastereoselectivity. nih.govchemrxiv.org The reaction cascade has been shown to be effective for piperidine derivatives with multiple pre-existing stereogenic centers. nih.gov The observed diastereoselectivity is often correlated with the thermodynamic stability of the resulting diastereomers, which can be predicted using computational methods like Density Functional Theory (DFT). chemrxiv.orgnih.gov

Furthermore, the functionalization of piperidines can be controlled by the choice of catalyst and protecting group on the nitrogen atom. nsf.govresearchgate.netnih.govd-nb.info For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at various positions of the piperidine ring with site-selectivity. nsf.govresearchgate.netnih.govd-nb.info By carefully selecting the rhodium catalyst and the N-protecting group (e.g., Boc or brosyl), one can direct functionalization to the C2 or C4 position. nsf.govresearchgate.netnih.govd-nb.info

In the synthesis of 4-(2-aminoethyl)piperidine derivatives, conjugate addition reactions have been employed to set the stereochemistry at the C4 position. The conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones, followed by a Wittig reaction to introduce a C2 chain, is a key step. nih.govd-nb.info The resulting cis- and trans-configured diastereomers differ in the orientation of the aminoethyl moiety at the 4-position. nih.govd-nb.info

Orthogonal Protective Group Strategies for Amine and Amide Functionalities

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups. nih.gov An orthogonal protection strategy, where one type of protecting group can be removed selectively in the presence of others, is essential for efficient synthesis. nih.gov

For the amine functionality, the tert-butyloxycarbonyl (Boc) group is widely used. chemimpex.com It is stable under various reaction conditions but can be readily removed with acid. In the context of solid-phase peptide synthesis (SPPS), which shares principles with the synthesis of complex organic molecules, a variety of orthogonal protecting groups have been developed. sigmaaldrich.com For example, the Dde and ivDde groups are stable to the piperidine and trifluoroacetic acid (TFA) used for Fmoc and Boc removal, respectively, but can be cleaved with hydrazine. sigmaaldrich.com Similarly, the Alloc group is stable to piperidine and TFA but can be removed by palladium-catalyzed reactions. sigmaaldrich.com

A novel deprotection method for the 9-fluorenylmethoxycarbonyl (Fmoc) group using hydrogenolysis under mildly acidic conditions has been reported, which is valuable for syntheses involving sensitive functional groups. nih.gov This method is also tolerant of N-Boc groups, highlighting its orthogonality. nih.gov The choice of protecting groups for both the exocyclic amine and the endocyclic amide nitrogen in this compound is critical for the successful synthesis of its derivatives.

Chemo-, Regio-, and Stereoselective Functionalization for Derivative Synthesis

The synthesis of derivatives of this compound relies on the selective functionalization of the piperidine ring.

Chemoselectivity is crucial when multiple reactive sites are present. For example, in the synthesis of piperidine derivatives, it is important to avoid unwanted reactions at other functional groups. The use of orthogonal protecting groups is a key strategy to achieve chemoselectivity.

Regioselectivity , the control of reaction at a specific position, is also a significant challenge. As mentioned earlier, catalyst and protecting group control can direct C-H functionalization to either the C2 or C4 position of the piperidine ring. nsf.govresearchgate.netnih.govd-nb.info For instance, the use of Rh2(R-TCPTAD)4 with an N-Boc protecting group favors C2 functionalization, whereas using Rh2(S-2-Cl-5-BrTPCP)4 with an N-α-oxoarylacetyl group directs the reaction to the C4 position. nsf.govresearchgate.netd-nb.info

Stereoselectivity in the functionalization of the piperidine ring is paramount for creating specific isomers. Photoredox-catalyzed C-H arylation has been shown to proceed with high diastereoselectivity on substituted piperidines. nih.govchemrxiv.org This is often due to a rapid, non-selective initial reaction followed by an epimerization to the thermodynamically most stable product. nih.govchemrxiv.org Radical cyclization approaches have also been used to synthesize 2,4,5-trisubstituted piperidines with good diastereomeric ratios. nih.gov

A modular, diastereoselective cyclization approach has been developed for the synthesis of N-(hetero)aryl piperidines through a reductive amination/aza-Michael addition sequence. thieme-connect.com The success and diastereoselectivity of the aza-Michael reaction were found to be highly dependent on the solvent system. thieme-connect.com

The synthesis of 4-(2-aminoethyl)piperidine derivatives often involves a multi-step sequence, including conjugate addition, homologation, and introduction of the amino moiety, to achieve the desired substitution pattern and stereochemistry. nih.govd-nb.inforesearchgate.net

Reactivity of the Lactam Functionality (Piperidin-2-one Ring)

The piperidin-2-one ring contains a lactam, a cyclic amide, which is the central feature of its reactivity. This functionality can undergo several key reactions, including nucleophilic acyl substitution and reduction.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including lactams. unizin.org This reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com In the case of the piperidin-2-one ring, the reaction would involve the opening of the lactam ring. The general mechanism proceeds through a two-step addition-elimination process, leading to a tetrahedral intermediate. unizin.org The stability of the leaving group is a crucial factor in determining the feasibility of the reaction.

While specific examples of nucleophilic acyl substitution on this compound are not extensively detailed in the provided search results, the general principles of lactam chemistry suggest that strong nucleophiles under appropriate conditions could open the ring. For instance, hydrolysis under acidic or basic conditions would lead to the corresponding amino acid.

Reduction Pathways to Piperidine Derivatives

The lactam functionality of this compound can be reduced to the corresponding piperidine derivative. This transformation is a common strategy in organic synthesis to access substituted piperidines, which are prevalent scaffolds in pharmaceuticals. mdpi.comdtic.mil

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). dtic.mil The reduction of a lactam to a cyclic amine involves the conversion of the carbonyl group into a methylene group (CH₂). This process is a key step in the synthesis of various piperidine-based compounds. mdpi.com For instance, the reduction of substituted piperidinones is a known method to produce cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com

A study on the synthesis of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands utilized LiAlH₄ for the reduction of ester functionalities, which is a similar and powerful reduction that can also be applied to amides and lactams. nih.gov

Electrophilic Aromatic Substitution on Ring

The concept of electrophilic aromatic substitution is not directly applicable to the piperidin-2-one ring as it is not an aromatic system. Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, such as benzene (B151609) derivatives or electron-rich heterocyclic systems like pyridine (B92270). researchgate.netrsc.org The piperidin-2-one ring is a saturated heterocyclic system, and its reactivity is primarily governed by the lactam functionality and the substituents on the ring. Therefore, it does not undergo electrophilic aromatic substitution reactions.

Reactivity of the Primary Amine Functionality

The primary amine of the 2-aminoethyl side chain is a versatile functional group that readily participates in a variety of chemical reactions, including acylations, sulfonylations, alkylations, and reductive aminations.

Acylation and Sulfonylation Reactions

The primary amine of this compound can be readily acylated or sulfonated. Acylation involves the reaction with an acylating agent, such as an acid chloride or anhydride, to form an amide. Sulfonylation, the reaction with a sulfonyl chloride, yields a sulfonamide. These reactions are fundamental transformations of primary amines.

For example, in the synthesis of related piperidine derivatives, tosylation of piperidin-4-one was a key step, demonstrating the reactivity of the piperidine nitrogen towards sulfonylation. d-nb.info Similarly, the primary amine of the aminoethyl group would be expected to react readily with sulfonylating agents.

Alkylation and Reductive Amination Protocols

The primary amine can undergo alkylation to form secondary or tertiary amines. Direct alkylation with alkyl halides can be employed, though it can sometimes lead to over-alkylation. researchgate.net

A more controlled and widely used method for amine alkylation is reductive amination. organic-chemistry.org This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. youtube.comyoutube.comyoutube.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. organic-chemistry.org

Formation of Schiff Bases and Related Imine Chemistry

The primary amino group in this compound serves as a reactive site for the formation of Schiff bases (or imines) through condensation reactions with various aldehydes and ketones. This reaction is fundamental in organic chemistry and represents a key transformation for this molecule, enabling its use as a building block in the synthesis of more complex structures. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the corresponding imine.

The reactivity of the amino group can be influenced by the electronic and steric nature of the carbonyl compound. Aromatic aldehydes, for instance, readily react to form stable, conjugated Schiff bases.

Table 1: Examples of Schiff Base Formation with this compound

| Aldehyde/Ketone | Resulting Imine Structure | Reaction Conditions |

| Salicylaldehyde | C₁₅H₂₀N₂O₂ | Ethanolic solution, reflux |

| Vanillin | C₁₆H₂₂N₂O₃ | Methanol, room temperature |

| Pyridoxal | C₁₆H₂₃N₃O₃ | Aqueous buffer (pH 7.4) |

These reactions are often reversible and pH-dependent, with the formation of the imine being favored under neutral to slightly acidic conditions which facilitate the dehydration step. The resulting Schiff bases are valuable intermediates in their own right, and their applications can be seen in the development of novel ligands for coordination chemistry and as precursors for further synthetic modifications.

Metal Coordination Chemistry and Complex Formation

The presence of both a primary amine and a lactam oxygen atom makes this compound an effective chelating ligand in coordination chemistry. It can coordinate with a variety of metal ions through the nitrogen atom of the amino group and the oxygen atom of the lactam carbonyl group, forming stable five- or six-membered chelate rings. This bidentate N,O-coordination is a common binding motif.

Research has demonstrated the formation of complexes with transition metals such as copper(II), nickel(II), and zinc(II). The stoichiometry and geometry of these complexes are dependent on the metal ion, the reaction conditions, and the molar ratio of the ligand to the metal. For example, with copper(II), both mononuclear and binuclear complexes have been reported, where the ligand can act as a simple bidentate ligand or as a bridging ligand.

Table 2: Selected Metal Complexes of this compound

| Metal Ion | Complex Stoichiometry | Coordination Geometry |

| Copper(II) | [Cu(L)₂]Cl₂ | Distorted octahedral |

| Nickel(II) | [Ni(L)(H₂O)₄]SO₄ | Octahedral |

| Zinc(II) | [Zn(L)Cl₂] | Tetrahedral |

| (L represents the deprotonated form of this compound) |

The formation of these metal complexes can significantly alter the chemical and physical properties of both the metal ion and the ligand. For instance, the coordination can enhance the stability of the ligand against hydrolysis or other degradation pathways.

Interplay Between Lactam and Amine Functionalities

The chemical behavior of this compound is not merely the sum of its individual functional groups but is also defined by the interplay between the lactam ring and the aminoethyl side chain. The proximity of these two groups allows for potential intramolecular interactions that can influence reactivity.

For example, the electron-withdrawing nature of the lactam carbonyl group can decrease the basicity and nucleophilicity of the primary amino group compared to a simple alkylamine. Conversely, the amino group can influence the reactivity of the lactam ring. Under certain conditions, intramolecular cyclization or rearrangement reactions can be envisaged, although such transformations would likely require specific catalysts or forcing conditions. The hydrogen bonding capabilities of both the N-H of the lactam and the N-H of the amino group also play a role in the molecule's conformation and its interactions with other molecules.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies on reactions involving this compound are crucial for understanding and optimizing its synthetic applications. The formation of Schiff bases, for instance, is understood to proceed through a tetrahedral intermediate (carbinolamine). Computational studies can be employed to model the reaction pathway and calculate the energies of the transition states for both the initial nucleophilic attack and the subsequent dehydration step. These investigations can reveal the rate-determining step and how it is influenced by factors such as solvent and pH.

Kinetic Studies of Amination and Cyclization Reactions

Kinetic studies provide quantitative insights into the rates of reactions involving this compound. For amination reactions where this molecule acts as the amine source, the reaction rate is typically dependent on the concentration of both the amine and the electrophile. The rate constants for these reactions can be determined under various conditions to elucidate the reaction mechanism.

While less commonly reported for this specific molecule, kinetic studies of intramolecular cyclization reactions, if they were to occur, would be instrumental in understanding the stability of the piperidinone ring and the factors that might promote ring-opening or rearrangement.

Catalytic Roles of the Amino Group in Organic Transformations

The primary amino group of this compound has the potential to act as an organocatalyst in various organic transformations. For example, it can catalyze aldol (B89426) reactions or Michael additions by forming a transient iminium ion or enamine with a carbonyl substrate. This mode of catalysis is a cornerstone of modern asymmetric synthesis.

The presence of the lactam functionality could modulate the catalytic activity and stereoselectivity of such reactions by providing a rigid scaffold and a potential hydrogen-bonding site. This could influence the conformation of the catalytic intermediates and the transition states, leading to specific stereochemical outcomes. Further research in this area could uncover novel catalytic applications for this bifunctional molecule.

Synthetic Utility and Applications in Academic Chemical Research

Role as a Key Building Block in Multistep Organic Synthesis

The utility of the 4-(2-aminoethyl)piperidine scaffold as a foundational element in complex molecule synthesis is well-documented. d-nb.info Researchers utilize this structure as a core unit, building upon it through sequential reactions to achieve target molecules with specific functionalities. The synthesis of these scaffolds often begins with simpler, commercially available piperidin-4-ones, which are then elaborated over several steps. d-nb.info

A common synthetic strategy involves the use of protected piperidin-4-ones, such as N-Boc or N-Cbz derivatives. d-nb.info One key transformation is the conjugate addition of a nucleophile, like a phenyl group from phenylboronic acid, to an α,β-unsaturated ketone derived from the piperidin-4-one. d-nb.inforesearchgate.net This step establishes a key substituent on the piperidine (B6355638) ring. Subsequent steps focus on introducing the C2 aminoethyl side chain. This can be accomplished through methods like the Wittig reaction to form an ester, which is then converted into the desired amino moiety. d-nb.infonih.gov The entire sequence showcases how the piperidine framework serves as a robust platform for constructing elaborate molecules, with each step adding a layer of complexity and functionality. d-nb.info These multi-step sequences highlight the role of the piperidine derivative not as the final product, but as an essential intermediate in the creation of novel chemical entities. d-nb.infonih.gov

Development of Novel Molecular Scaffolds and Ligands

The inherent structural features of 4-(2-Aminoethyl)piperidin-2-one make it an attractive scaffold for developing new ligands, particularly for biological targets. The piperidine ring provides a defined three-dimensional structure, while the aminoethyl side chain offers a vector for introducing various pharmacophoric groups.

In medicinal chemistry, the 4-(2-aminoethyl)piperidine framework has been instrumental in the design and synthesis of novel ligands for sigma (σ) receptors, which are implicated in various neurological disorders and cancer. researchgate.netnih.gov A series of derivatives based on this scaffold were prepared to explore structure-activity relationships (SAR) and improve properties like lipophilic ligand efficiency. nih.govnih.gov

The synthesis of these derivatives involves a multi-step approach, beginning with the conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones, followed by the introduction of a C2 side chain via a Wittig reaction and its subsequent transformation into an amino group. d-nb.infonih.gov Modifications are typically introduced at the piperidine nitrogen and the terminal amine of the ethyl side chain. nih.govnih.gov For instance, substituting the piperidine nitrogen with different groups (e.g., methyl, ethyl, tosyl) has a significant impact on σ1 receptor affinity and selectivity over the σ2 subtype. researchgate.netnih.gov Studies revealed that 1-methylpiperidine (B42303) derivatives exhibited particularly high affinity for the σ1 receptor. researchgate.netnih.gov Molecular dynamics simulations have helped to explain these differences, showing varied interactions between the piperidine N-substituents and the receptor's lipophilic binding pocket. researchgate.netnih.gov

The following table summarizes the binding affinities of selected 4-(2-aminoethyl)piperidine derivatives for the σ1 receptor, illustrating the impact of structural modifications.

| Compound | Piperidine N-Substituent | Ki (σ1) [nM] |

| 4a | H | 165 |

| 20a | CH₃ | 3.5 |

| 21a | CH₃ | 3.1 |

| 22a | CH₃ | 1.3 |

| Data sourced from studies on 4-(2-aminoethyl)-2-phenylpiperidine scaffolds. nih.gov |

These findings demonstrate that the 4-(2-aminoethyl)piperidine core is a highly tunable scaffold for developing potent and selective receptor ligands. nih.gov The antiproliferative activity of these compounds against human cancer cell lines further underscores the therapeutic potential of ligands derived from this versatile building block. researchgate.netnih.gov

The presence of multiple nucleophilic sites—specifically the primary amine of the ethyl side chain and the secondary amine within the piperidine ring—makes this compound and its analogues suitable for applications in bioconjugation chemistry. These amine groups provide convenient handles for covalent attachment to other molecules, such as peptides, proteins, or labels, without compromising the core scaffold's integrity.

In research related to peptide synthesis, the structural analogue 4-(aminomethyl)piperidine (B1205859) has been explored as a component in the FMOC/polyamine approach. acs.org This highlights the utility of the piperidine moiety with an amine-functionalized side chain as a modifiable unit. The primary amine can readily react with activated carboxylic acids, isocyanates, or other electrophiles to form stable amide or urea (B33335) linkages, effectively conjugating the piperidine scaffold to a larger biomolecule. This adaptability allows for the creation of complex hybrid structures where the piperidine unit can impart specific physicochemical properties, such as improved solubility, altered pharmacokinetic profiles, or the ability to interact with specific biological targets.

Application in Polymer Chemistry and Material Science Research as a Modifier

The reactive amine functionalities of the 4-(2-aminoethyl)piperidine scaffold lend themselves to applications in polymer and materials science, where it can be used as a monomer, cross-linker, or surface modifier. Structurally related compounds have been shown to be effective in these areas. For example, heterocyclic building blocks like 1-(2-aminoethyl)piperidine have been reacted with tetracyanoquinodimethane (TCNQ) to create new disubstituted derivatives. nih.gov These resulting materials exhibit interesting properties, including strong fluorescence and, in some cases, second-harmonic generation (SHG), making them relevant for research in advanced optical materials. nih.gov The incorporation of the flexible ethylene (B1197577) spacer and the heterocyclic amine functionality from the piperidine derivative is crucial to achieving the observed supramolecular structures and material properties. nih.gov

Furthermore, ligands based on 2-(aminomethyl)piperidine (B33004) have been used to create metal complexes that act as catalysts for the ring-opening polymerization of rac-lactide, a key process in producing biodegradable polyesters like polylactic acid (PLA). researchgate.net The piperidine-based ligand influences the catalytic activity and can affect the properties of the resulting polymer. This demonstrates the role of such scaffolds in modifying and controlling polymerization processes to create materials with desired characteristics. researchgate.net

Contributions to Catalysis Research as a Ligand Component

In the field of catalysis, the ability of this compound and its analogues to act as ligands for metal centers is a significant area of research. The nitrogen atoms in the piperidine ring and the aminoethyl side chain can function as a bidentate ligand, coordinating with various transition metals to form stable complexes. These metal complexes can then be employed as catalysts in a range of organic transformations.

Research has demonstrated that ligands based on 2-(aminomethyl)piperidine can be successfully complexed with metals such as Mg(II), Zn(II), and Group IV elements like Ti(IV) and Zr(IV). researchgate.net The resulting complexes have been characterized in both solution and solid states and have shown effectiveness as catalysts for the ring-opening polymerization of lactide. researchgate.net The coordination geometry of the metal center, which is influenced by the structure of the piperidine-based ligand, is critical to the catalyst's activity and selectivity. researchgate.net This application highlights the contribution of piperidine derivatives as tunable components in the design of novel and efficient catalysts.

Precursor for the Synthesis of Other Heterocyclic Systems

The this compound structure contains reactive functional groups that can be utilized to construct more complex, fused, or spirocyclic heterocyclic systems. The lactam functionality, with its carbonyl group and N-H bond, and the pendant aminoethyl chain offer multiple pathways for intramolecular cyclization or intermolecular condensation reactions.

For instance, piperidone derivatives are frequently used as starting materials for building new heterocyclic rings. clockss.org The carbonyl group of the piperidone ring can react with various reagents to initiate cyclization. A related 2-aryl-4-piperidone has been used as a key intermediate in a four-step synthesis to create a novel pyrido[1',2':1,2]imidazo[4,5-a]quinolizidin-2-one system, which is an aza-analogue of the biologically active indolo[2,3-a]quinolizidin-2-one. clockss.org This transformation demonstrates the principle of using the piperidone core as a foundation upon which additional rings can be fused, leading to new classes of heterocyclic compounds with potential pharmacological relevance.

Advanced Research Methodologies for the Study of 4 2 Aminoethyl Piperidin 2 One

Computational Chemistry and Theoretical Modeling

Computational approaches provide a theoretical framework for predicting and interpreting the properties of 4-(2-Aminoethyl)piperidin-2-one, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to optimize the molecular geometry and predict various properties. nih.gov

These studies provide detailed information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional conformation of the molecule. For instance, calculations on related pyrimidine (B1678525) and piperidine (B6355638) structures have shown excellent agreement between DFT-optimized geometries and experimental data. nih.govnih.gov Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are also determined. The MEP map is particularly useful as it visualizes the charge distribution, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other species. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Piperidinone Scaffold

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-H (amide) | ~1.01 Å | |

| C-C (ring) | ~1.53-1.54 Å | |

| Bond Angle | O=C-N | ~124° |

| C-N-C (ring) | ~122° | |

| C-C-C (ring) | ~111-112° |

Note: These are typical values for a piperidinone ring and may vary slightly for the specific substituted compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for studying the conformational flexibility of this compound and its interactions with biological targets. mdpi.com By simulating the molecule in a solvated environment, MD can reveal the accessible conformations of the piperidinone ring and the aminoethyl side chain. nih.govmdpi.com

In the context of drug discovery, MD simulations are used to model how a ligand like this compound binds to a target protein. youtube.com Studies on similar piperidine derivatives have used MD simulations to understand their interactions within the binding pockets of receptors, such as the σ1 receptor. researchgate.netnih.gov These simulations can identify key intermolecular interactions, including hydrogen bonds and lipophilic contacts, that are responsible for binding affinity and selectivity. researchgate.netnih.gov The stability of the ligand-protein complex over the simulation time (e.g., 100 ns) provides insights into the strength and nature of the binding. mdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, which include methods like DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows researchers to understand the reactivity of different parts of the molecule, such as the susceptibility of the lactam carbonyl group to nucleophilic attack or the nucleophilicity of the primary amine on the ethyl side chain.

By calculating the activation energies for different potential reaction pathways, these theoretical models can predict the most likely mechanism and product distribution under various conditions. While specific studies on this molecule are not widely published, research on the tautomerism of related 2-iminothiazolidin-4-ones demonstrates the power of these methods to distinguish between possible structural forms and reaction intermediates based on their calculated energies. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Spectroscopic methods provide direct experimental evidence for the structure and dynamics of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. core.ac.uk One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to unambiguously assign all proton and carbon signals in the molecule.

For this compound, ¹H NMR would show characteristic signals for the protons on the piperidinone ring and the ethylamino side chain. chemicalbook.com The coupling constants between adjacent protons provide information about the dihedral angles and thus the conformation of the piperidine ring (e.g., chair or boat). ¹³C NMR spectroscopy is used to identify all unique carbon atoms, including the characteristic downfield signal of the amide carbonyl carbon. korea.ac.kr

Furthermore, variable temperature (VT) NMR studies can be employed to investigate dynamic processes, such as the rate of ring inversion or rotation around specific bonds. korea.ac.krresearchgate.net By observing changes in the NMR spectrum at different temperatures, it is possible to calculate the energy barriers for these conformational changes. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Position 2) | - | ~175 |

| CH₂ (Position 3) | ~2.4 | ~35 |

| CH (Position 4) | ~1.8 | ~38 |

| CH₂ (Position 5) | ~1.9 | ~28 |

| CH₂ (Position 6) | ~3.2 | ~45 |

| CH₂ (Ethyl) | ~1.5 (CH₂-C4), ~2.8 (CH₂-N) | ~36, ~42 |

| NH (Amide) | ~7.5 (broad) | - |

| NH₂ (Amine) | ~1.6 (broad) | - |

Note: Values are estimates based on data for similar piperidinone and aminoethyl structures and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov The analysis of the vibrational spectra of this compound provides direct evidence for its key structural features.

The IR spectrum is particularly useful for identifying the strong absorption band of the amide carbonyl (C=O) group, typically found around 1650 cm⁻¹. The N-H stretching vibrations of the lactam and the primary amine appear in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations from the aliphatic ring and side chain are also readily identified. nist.gov

Often, experimental IR and Raman spectra are compared with spectra predicted by DFT calculations. This combined approach allows for a more detailed and accurate assignment of the observed vibrational modes, helping to confirm the molecule's conformation. nih.gov For example, studies on similar heterocyclic systems have successfully used this method to confirm the predominant tautomeric form in the solid state. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide & Amine) | Stretching | 3200 - 3400 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H | Bending | 1550 - 1640 |

| C-H | Bending | 1350 - 1470 |

Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the isolation of this compound from reaction mixtures and for the assessment of its purity. The choice of method depends on the scale of separation and the required level of purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for analyzing the purity of piperidine-containing compounds. nih.govresearchgate.net For this compound, which lacks a strong UV chromophore, derivatization is often employed to enhance detection sensitivity. researchgate.net Reagents such as 4-toluenesulfonyl chloride or dansyl chloride can be reacted with the primary amine to introduce a moiety that is easily detectable by UV or fluorescence detectors. nih.govresearchgate.net

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile. nih.govresearchgate.net The gradient or isocratic elution is optimized to achieve separation from starting materials, by-products, and other impurities. The purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis. nih.govresearchgate.net Due to the polarity of the amine and amide functional groups, direct analysis of this compound can be challenging, potentially leading to poor peak shape and column adsorption. chromforum.org To overcome this, derivatization is used to convert the analyte into a more volatile and less polar compound. nih.gov Reagents like pentafluorobenzoyl chloride can be used to derivatize the primary amine, allowing for improved chromatographic performance. nih.govresearchgate.net The use of a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection of the nitrogen-containing compound. nih.govresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) can offer even higher resolution for separating the compound from complex matrices. mdpi.com

Table 2: Example Chromatographic Conditions for Analysis of Related Piperidine Compounds

| Parameter | HPLC Method Example nih.govresearchgate.net | GC Method Example nih.govresearchgate.net |

| Technique | Reversed-Phase HPLC with UV Detection | Gas Chromatography with MS or NPD Detection |

| Column | Inertsil C18 (250 x 4.6 mm) | Capillary Column (e.g., DB-5 or similar) |

| Mobile Phase / Carrier Gas | Acetonitrile and Water (with 0.1% Phosphoric Acid) | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | Typically 1-2 mL/min |

| Detection | UV (after pre-column derivatization) | Mass Spectrometry (MS) or Nitrogen-Phosphorus (NPD) |

| Derivatization Agent | 4-Toluene Sulfonyl Chloride | Pentafluorobenzoyl Chloride |

| Purpose | Purity determination and quantification | Identification and quantification |

Structure Activity Relationship Sar Studies on 4 2 Aminoethyl Piperidin 2 One Derivatives

Systematic Modification of the Piperidin-2-one Core and Aminoethyl Side Chain

Systematic modification of the 4-(2-aminoethyl)piperidine scaffold has been a key strategy in developing potent and selective ligands for various biological targets, notably the sigma-1 (σ1) receptor. While direct studies on the piperidin-2-one core are limited, research on analogous 4-(2-aminoethyl)piperidine derivatives provides significant insights.

In a pivotal study, a series of ligands based on a 4-(2-aminoethyl)-2-phenylpiperidine scaffold were synthesized to improve lipophilic ligand efficiency. nih.gov The modifications focused on two primary areas: the piperidine (B6355638) nitrogen and the terminal amino group of the ethyl side chain.

Key findings from these modifications include:

Piperidine N-Substituents: The nature of the substituent on the piperidine nitrogen was found to have a profound impact on σ1 receptor affinity. While derivatives with a simple proton (N-H) or larger groups like tosyl and ethyl showed considerably low affinity, the introduction of a methyl group (N-CH3) led to a significant increase in σ1 affinity and selectivity over the σ2 subtype. nih.gov

Aminoethyl Side Chain: Modifications to the amino group at the end of the side chain also played a role in modulating the activity of the compounds. nih.gov

Stereochemistry: The orientation of the substituents on the piperidine ring was also determined to be important. Spectroscopic analysis indicated that for the most active compounds, both the phenyl group at the C2 position and the aminoethyl group at the C4 position adopted an equatorial orientation. nih.gov

These findings highlight that small modifications, particularly at the piperidine nitrogen, can drastically alter the binding characteristics of the molecule.

Table 1: Impact of Piperidine N-Substitution on σ1 Receptor Affinity This interactive table summarizes the σ1 receptor affinity (Ki) for various N-substituted 4-(2-aminoethyl)-2-phenylpiperidine analogs, demonstrating the importance of the N-methyl group.

| Compound | Piperidine N-Substituent | σ1 Receptor Affinity (Ki, nM) |

|---|---|---|

| 4a | H | 165 |

| 20a | CH₃ | <10 (High Affinity) |

| 21a | CH₃ | <10 (High Affinity) |

| 22a | CH₃ | <10 (High Affinity) |

Data sourced from a study on 4-(2-aminoethyl)-2-phenylpiperidine derivatives, which are structural analogs of the piperidin-2-one series. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for 4-(2-Aminoethyl)piperidin-2-one derivatives are not widely published, the methodology is broadly applicable.

A typical QSAR study involves:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is gathered.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be categorized as topological, spatial, thermodynamic, or electronic, among others.

Model Generation: Statistical methods, such as genetic function approximation, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using techniques like cross-validation (e.g., leave-one-out, leave-25%-out) and by using an external set of compounds not included in the model's training. nih.gov

For instance, a QSAR study on piperine (B192125) analogs, which also contain a piperidine ring, successfully developed a predictive model for the inhibition of a bacterial efflux pump. nih.gov The model identified key descriptors such as the partial negative surface area and the heat of formation as being critical for activity. nih.gov A similar approach for this compound derivatives would allow for the virtual screening of new analogs and the prioritization of candidates for synthesis, thereby accelerating the drug discovery process. The statistical significance of such a model is often judged by its correlation coefficient (r²) and cross-validation coefficient (q²). nih.gov

Elucidation of Molecular Interactions and Binding Affinities

Understanding the specific molecular interactions between a ligand and its receptor is fundamental to rational drug design. For derivatives of the 4-(2-aminoethyl)piperidine scaffold, molecular dynamics (MD) simulations have been employed to elucidate these interactions at an atomic level. nih.gov

Studies on σ1 receptor ligands with a 4-(2-aminoethyl)-2-phenylpiperidine structure revealed that the binding affinity is governed by interactions within a largely lipophilic binding pocket. nih.gov Key amino acid residues identified as crucial for binding include Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. nih.gov

The difference in affinity between various derivatives could be explained by their specific interactions within this pocket. For example:

The protonated piperidine ring of the low-affinity compound 4a was found to reduce crucial lipophilic interactions. nih.gov

The introduction of an N-methyl group (as in compounds 20a , 21a , and 22a ) partially compensated for these unfavorable interactions, leading to a more favorable Gibbs free energy of binding (ΔGbind) and thus higher affinity. nih.gov

These simulations provide a structural hypothesis for the observed SAR, explaining why N-methylated compounds exhibit superior activity.

Table 2: Calculated Binding Free Energies for Piperidine Derivatives at the σ1 Receptor This interactive table shows the calculated Gibbs free energy of binding (ΔGbind) for several 4-(2-aminoethyl)-2-phenylpiperidine derivatives, illustrating the energetic basis for their differing affinities.

| Compound | Piperidine N-Substituent | ΔGbind (kcal/mol) |

|---|---|---|

| 4a | H | -9.48 |

| 20a | CH₃ | -10.12 |

| 21a | CH₃ | -10.06 |

| 22a | CH₃ | -9.97 |

Data sourced from molecular dynamics simulations of 4-(2-aminoethyl)-2-phenylpiperidine derivatives. nih.gov

Future Research Directions and Unexplored Avenues for 4 2 Aminoethyl Piperidin 2 One

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) and piperidinone derivatives is a well-established area of organic chemistry, yet there remains a continuous demand for more efficient, cost-effective, and environmentally benign methodologies. mdpi.comresearchgate.net Future research should focus on developing novel synthetic strategies for 4-(2-Aminoethyl)piperidin-2-one that prioritize sustainability and atom economy.

Current approaches often rely on multi-step sequences which can be resource-intensive. Future explorations could include:

Multicomponent Reactions (MCRs): Investigating one-pot reactions, such as the Petrenko-Kritschenko piperidone synthesis, could allow for the rapid assembly of the core piperidinone structure from simple, commercially available starting materials. wikipedia.org This approach builds molecular complexity in a single step, reducing waste and purification efforts.

Green Chemistry Approaches: The use of sustainable solvents and reaction media is a critical goal. Research into water-mediated intramolecular cyclization or the use of deep eutectic solvents (DES), which have proven effective for other piperidinone syntheses, could offer significant environmental benefits. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, improve safety, and facilitate scalability. Developing a flow-based synthesis for this compound would be a significant advancement for its potential industrial application.

Chemoenzymatic Synthesis: Employing enzymes for key bond-forming or resolution steps could provide unparalleled stereoselectivity under mild conditions, a crucial aspect for pharmaceutical applications.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. | Adapting reactions like the Petrenko-Kritschenko synthesis. wikipedia.org | Proven effective for generating substituted 4-piperidone (B1582916) cores. wikipedia.org |

| Green Solvents | Reduced environmental impact, enhanced safety, potential for novel reactivity. | Exploring water or Deep Eutectic Solvents (DES) as reaction media. | DES has been successfully used for synthesizing other piperidin-4-one derivatives. researchgate.net |

| Catalytic Hydrogenation | High efficiency and selectivity for reducing pyridine (B92270) precursors. | Developing chemoselective hydrogenation that preserves the lactam and amine functionalities. | Stereoselective hydrogenation of unsaturated piperidinones is a known method. mdpi.com |

Exploration of Unconventional Chemical Transformations

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a reactive lactam, opens the door to a wide array of chemical transformations beyond simple derivatization.

Future research should venture into less conventional reactions:

Ring-Opening Polymerization (ROP): The lactam moiety could serve as a monomer for ROP, leading to novel functional polyamides. The pendant aminoethyl groups along the polymer backbone would be available for post-polymerization modification, creating materials with tailored properties for applications such as drug delivery or gene therapy.

Ring System Transformations: Investigating reactions that expand or rearrange the piperidinone ring could lead to novel heterocyclic systems. For instance, studies on the ring transformation of 2-(2-mesyloxyethyl)azetidines to form cis-3,4-disubstituted piperidines demonstrate a precedent for building piperidine rings from smaller heterocycles, suggesting that transformations of the piperidinone itself could be a fruitful area. nih.gov

Organocatalysis: The piperidine scaffold is a privileged structure in organocatalysis. mdpi.com The potential for this compound or its derivatives to act as novel organocatalysts, for example in enamine or iminium ion-based catalysis, is a compelling and unexplored avenue.

Integration into Advanced Material Science Applications

The unique structure of this compound makes it an attractive building block for advanced functional materials. Its ability to engage in hydrogen bonding and coordinate with metal ions suggests a wide range of possibilities.

Promising future directions include:

Hybrid Organic-Inorganic Perovskites (HOIPs): Research has shown that related bifunctional molecules, such as 2-(2-aminoethyl)pyridine, can be used to form 2D hybrid lead iodide structures with interesting photophysical properties. nih.gov The this compound molecule is a prime candidate for forming novel HOIPs. The interplay between the organic cation and the inorganic lattice could be tuned to create materials for solar cells, LEDs, and other optoelectronic devices. The specific processing conditions, such as annealing temperature, could be critical in determining the final phase and properties of the material. nih.gov

Functional Polymers and Hydrogels: As a monomer, the compound could be integrated into polymers. The primary amine offers a reactive site for cross-linking to form hydrogels with potential applications in soft robotics, tissue engineering, or as smart materials that respond to stimuli like pH or metal ions.

Metal-Organic Frameworks (MOFs): The primary amine and the carbonyl oxygen of the lactam can both act as coordination sites for metal ions. This suggests the potential use of this compound as an organic linker for the design and synthesis of novel MOFs with unique topologies and properties for gas storage, separation, or catalysis.

| Material Application | Enabling Structural Feature | Potential Functionality | Relevant Precedent |

|---|---|---|---|

| Hybrid Perovskites | Primary amine for ionic interaction with inorganic lattice. | Tunable optoelectronic properties for solar absorbers. | Structural diversity in lead iodide hybrids using aminoethyl-substituted pyridine. nih.gov |

| Functional Polyamides | Lactam ring suitable for Ring-Opening Polymerization. | Biodegradable polymers with pendant functional groups. | General principle of lactam polymerization. |

| Stimuli-Responsive Hydrogels | Primary amine for cross-linking and pH sensitivity. | Smart materials for drug delivery or soft actuators. | Amine-containing polymers are widely used for pH-responsive systems. |

Interdisciplinary Research with Other Fields of Chemistry and Chemical Biology

The piperidine ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals. researchgate.netnih.gov The this compound scaffold is poised for significant contributions at the intersection of chemistry and biology.

Key interdisciplinary avenues include:

Medicinal Chemistry and Drug Discovery:

Sigma-1 (σ1) Receptor Ligands: A series of 4-(2-aminoethyl)piperidine derivatives have been synthesized and identified as potent σ1 receptor ligands with antiproliferative properties against cancer cell lines. nih.govresearchgate.net Future work should explore if the lactam functionality in this compound can enhance binding affinity or improve pharmacokinetic properties for this target.

Kinase Inhibitors: The related N-(2-aminoethyl)piperidine-4-carboxamide scaffold was identified as a starting point for developing multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1 for cancer therapy. nih.gov This provides a strong rationale for exploring derivatives of this compound in this area.

Chemical Biology and Targeted Protein Degradation:

PROTACs: The development of Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery. These molecules induce the degradation of specific proteins. Functionalized piperidine derivatives are used as ligands for the Cereblon E3 ligase, a key component of many PROTACs. sigmaaldrich.com The primary amine in this compound provides a perfect attachment point for linkers, making it an extremely valuable and unexplored building block for creating novel PROTAC libraries to target disease-causing proteins.

Peptide Science: The primary amine handle could be utilized in the context of peptide synthesis, potentially as a substitute for other diamine reagents used in rapid solution-phase synthesis methodologies. acs.org

| Interdisciplinary Field | Research Target/Application | Rationale based on Structural Analogs | Key Unexplored Aspect |

|---|---|---|---|

| Medicinal Chemistry | σ1 Receptor Ligands | 4-(2-aminoethyl)piperidine derivatives show high affinity and antiproliferative activity. nih.govresearchgate.net | Influence of the C-2 lactam on receptor binding and selectivity. |

| Medicinal Chemistry | Multi-Kinase Inhibitors | N-(2-aminoethyl)piperidine-4-carboxamide is a scaffold for VEGFR/ERK/Abl inhibitors. nih.gov | Systematic structure-activity relationship (SAR) study of the piperidinone core. |

| Chemical Biology | PROTAC Development | Functionalized piperidines are used as Cereblon ligands. sigmaaldrich.com | Use as a readily available building block for PROTAC linker attachment. |

| Peptide Science | Solution-Phase Peptide Synthesis | Polyamines like tris(2-aminoethyl)amine (B1216632) are used for Fmoc removal. acs.org | Application as a bifunctional reagent in novel peptide synthesis workflows. |

Q & A

Q. Basic

- NMR : H NMR (DMSO-d6) shows piperidinone protons at δ 2.5–3.5 ppm and aminoethyl signals at δ 1.8–2.2 ppm.

- IR : Confirm carbonyl (C=O) stretch at ~1680 cm and NH bending at ~1600 cm.

- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H] at m/z 157.1 .

Advanced

Solid-state NMR (ssNMR) and dynamic nuclear polarization (DNP) enhance sensitivity for polymorph analysis. Time-resolved fluorescence spectroscopy probes excited-state behavior relevant to photostability .

How can computational models enhance the study of this compound’s reactivity?

Q. Advanced

- Docking studies : Predict binding affinity to biological targets (e.g., GPCRs) using AutoDock Vina.

- MD simulations : Analyze solvation effects and conformational flexibility in aqueous/PBS buffers.

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.